molecular formula C58H45Cl2N7O18 B1682007 Teicoplanin aglycone CAS No. 89139-42-4

Teicoplanin aglycone

Cat. No. B1682007
CAS RN: 89139-42-4
M. Wt: 1198.9 g/mol
InChI Key: DKVBOUDTNWVDEP-SUVRYANLSA-N
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Description

Teicoplanin aglycone is an antibacterial glycopeptide . It is a compound made up of six fatty-acid components attached to a common aglycone . It is used in the prophylaxis and treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis .


Synthesis Analysis

Teicoplanin aglycone is produced by the actinobacterium Actinoplanes teichomyceticus . The synthesis involves the relocation or exchange of domains within the NRPS modules . The free aglycone is subsequently modified by several enzymes to generate the final structure of teicoplanin .


Molecular Structure Analysis

Teicoplanin aglycone has a chemical formula of C58H45Cl2N7O18 and a molecular weight of 1,198.920 . The molecular structure of Teicoplanin aglycone has been studied using X-ray diffraction .


Chemical Reactions Analysis

The biosynthesis of Teicoplanin involves a series of complex chemical reactions. These reactions are catalyzed by various enzymes, including glycosyltransferases that transfer UDP- (N-acetyl)-glucosamine onto 3-chloro-β-hydroxytyrosine (3-Cl-βHty) and Hpg of teicoplanin heptapeptide aglycone .

Scientific Research Applications

Chiral Recognition and Separation

Teicoplanin aglycone, a derivative of the macrocyclic antibiotic teicoplanin, plays a significant role in chiral recognition and separation. Berthod et al. (2000) investigated its use in liquid chromatography, specifically its effectiveness in separating enantiomers of amino acids and related compounds. The study highlighted that the aglycone is responsible for the enantioseparation of amino acids, with its chiral stationary phases showing superior resolution compared to those using native teicoplanin (Berthod et al., 2000).

Combinatorial Chemistry

In combinatorial chemistry, teicoplanin aglycone serves as a valuable molecular scaffold. Seneci et al. (1996) demonstrated the use of teicoplanin aglycone in the solid-phase synthesis of combinatorial libraries. This study underscores the versatility of teicoplanin aglycone in facilitating the synthesis and screening of large, complex molecular libraries (Seneci et al., 1996).

Synthetic and Mechanistic Studies in Antibiotic Development

Boger (2001) presented comprehensive synthetic and mechanistic studies on glycopeptide antibiotics, including teicoplanin aglycone. This research is vital for understanding the structural intricacies of these antibiotics and for the development of new or improved drugs, especially in the context of increasing bacterial resistance (Boger, 2001).

Antibacterial Activity and Aggregation Studies

Tollas et al. (2012) explored the antibacterial activity of a teicoplanin ψ-aglycone-fullerene conjugate. Their study provides insights into the aggregation behavior of the antibiotic-fullerene conjugate and its efficacy against bacteria resistant to teicoplanin (Tollas et al., 2012).

Gene Cluster Characterization

Sosio et al. (2004) characterized the tcp gene cluster responsible for teicoplanin biosynthesis in Actinoplanes teichomyceticus. Understanding the genetic underpinnings of teicoplanin aglycone production is crucial for potential genetic manipulation to enhance antibiotic production or create novel derivatives (Sosio et al., 2004).

Total Synthesis and Structural Analysis

Evans et al. (2001) reported the total synthesis of teicoplanin aglycone, a milestone that allows for a deeper understanding of its structural features and potential modifications for enhanced therapeutic use (Evans et al., 2001).

properties

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H45Cl2N7O18/c59-32-9-21-1-7-38(32)84-41-16-26-17-42(51(41)74)85-39-8-4-24(14-33(39)60)50(73)49-57(80)66-48(58(81)82)31-19-28(69)20-37(72)43(31)30-13-23(3-5-35(30)70)45(54(77)67-49)64-56(79)47(26)65-55(78)46-25-11-27(68)18-29(12-25)83-40-15-22(2-6-36(40)71)44(61)53(76)62-34(10-21)52(75)63-46/h1-9,11-20,34,44-50,68-74H,10,61H2,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,81,82)/t34-,44-,45-,46+,47-,48+,49+,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVBOUDTNWVDEP-NJCHZNEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H45Cl2N7O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1198.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teicoplanin aglycone

CAS RN

89139-42-4
Record name Teicoplanin aglycon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89139-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TEICOPLANIN AGLYCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E6IB3P0LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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